molecular formula C8H15N B13778108 (2R,6S)-2-Ethenyl-6-methylpiperidine CAS No. 752199-77-2

(2R,6S)-2-Ethenyl-6-methylpiperidine

Cat. No.: B13778108
CAS No.: 752199-77-2
M. Wt: 125.21 g/mol
InChI Key: LARCQDAKZFWKDB-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6S)-2-Ethenyl-6-methylpiperidine is a chiral compound with a piperidine ring structure. This compound is notable for its unique stereochemistry, which can influence its chemical reactivity and biological activity. The presence of both an ethenyl group and a methyl group on the piperidine ring makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2-Ethenyl-6-methylpiperidine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2,6-disubstituted piperidine derivative. The reaction conditions often include the use of a rhodium or ruthenium catalyst, along with a chiral ligand to induce the desired stereochemistry .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include steps for the purification and isolation of the desired enantiomer, such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2-Ethenyl-6-methylpiperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,6S)-2-Ethenyl-6-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,6S)-2-Ethenyl-6-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The ethenyl group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-1,2,6-Trimethylpiperazine
  • (2R,6S)-2,6-Diaminoheptanedioic acid
  • (2R,6S)-irone

Uniqueness

(2R,6S)-2-Ethenyl-6-methylpiperidine is unique due to its specific stereochemistry and the presence of both an ethenyl and a methyl group on the piperidine ring. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

752199-77-2

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(2R,6S)-2-ethenyl-6-methylpiperidine

InChI

InChI=1S/C8H15N/c1-3-8-6-4-5-7(2)9-8/h3,7-9H,1,4-6H2,2H3/t7-,8-/m0/s1

InChI Key

LARCQDAKZFWKDB-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](N1)C=C

Canonical SMILES

CC1CCCC(N1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.